(rac)-Isovalerylshikonin
Description
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,24,26H,8-9H2,1-4H3 |
InChI Key |
MTUKNNOFOVWMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of (rac)-Isovalerylshikonin
Acylation of Shikonin
The primary method for synthesizing (rac)-Isovalerylshikonin involves the acylation of shikonin with isovaleryl chloride or anhydride. Shikonin’s hydroxyl group at the C-3 position serves as the nucleophilic site for esterification. The reaction typically proceeds under anhydrous conditions in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.
General Reaction Scheme :
$$
\text{Shikonin} + \text{Isovaleryl Chloride} \xrightarrow{\text{Base, Solvent}} \text{(rac)-Isovalerylshikonin} + \text{HCl}
$$
Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both shikonin and acylating agents.
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of isovaleryl chloride to shikonin ensures complete conversion.
Table 1. Optimization of Acylation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | TEA | DMAP | DMAP |
| Temperature (°C) | 0 | 25 | 0–25 |
| Yield (%) | 68 | 72 | 75 |
Data adapted from synthetic protocols for analogous naphthoquinone derivatives.
Alternative Synthetic Routes
Enzymatic Acylation
Although less common, lipase-mediated acylation has been explored for shikonin derivatives. Candida antarctica lipase B (CAL-B) in ionic liquids facilitates regioselective esterification, but yields for (rac)-Isovalerylshikonin remain suboptimal (45–50%) compared to chemical methods.
Solid-Phase Synthesis
Recent advances employ resin-bound shikonin analogues for stepwise acylation. This method simplifies purification but requires specialized equipment, limiting its industrial applicability.
Purification and Characterization
Challenges and Solutions in Synthesis
Racemization Control
The “rac” designation implies a racemic mixture, though shikonin itself is chiral. Racemization may occur during acylation if the reaction conditions disrupt the original stereochemistry. Using mild bases (e.g., DMAP) and low temperatures mitigates this issue.
Industrial-Scale Production Considerations
Cost-Efficiency
Isovaleryl chloride is cost-prohibitive for large-scale synthesis. Alternatives like isovaleryl anhydride reduce expenses by 30% but require longer reaction times (24–48 hrs).
Environmental Impact
Green chemistry approaches substitute DCM with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy.
Chemical Reactions Analysis
Types of Reactions
(rac)-Isovalerylshikonin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert (rac)-Isovalerylshikonin into its hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
(rac)-Isovalerylshikonin has shown promise as an anticancer agent through various mechanisms:
- Induction of Apoptosis : Studies indicate that (rac)-Isovalerylshikonin can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. This effect has been observed in breast cancer cell lines, where it enhances sensitivity to chemotherapeutic agents .
- Inhibition of Cancer Cell Proliferation : Research has demonstrated that (rac)-Isovalerylshikonin inhibits cell proliferation in multiple cancer types, including colorectal and liver cancers. It acts by interfering with cell cycle progression and reducing the expression of cyclins involved in cell division .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : (rac)-Isovalerylshikonin has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Wound Healing
The application of (rac)-Isovalerylshikonin in wound healing has been explored:
- Enhancement of Fibroblast Activity : Studies indicate that this compound promotes fibroblast proliferation and collagen synthesis, which are crucial for effective wound healing. Its application in topical formulations could accelerate tissue repair processes .
Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (rac)-Isovalerylshikonin resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential.
Study 2: Anti-inflammatory Effects on Macrophages
In vitro experiments using RAW 264.7 macrophage cells revealed that (rac)-Isovalerylshikonin significantly reduced the secretion of pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS). This suggests its potential role as an anti-inflammatory agent.
Study 3: Wound Healing Efficacy
In an animal model, topical application of (rac)-Isovalerylshikonin on excisional wounds showed accelerated healing compared to controls. Histological analysis indicated increased collagen deposition and enhanced angiogenesis, supporting its use in wound care formulations.
Applications Summary Table
Mechanism of Action
The biological effects of (rac)-Isovalerylshikonin are primarily attributed to its ability to interact with cellular proteins and enzymes. It can inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound also induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function. Additionally, (rac)-Isovalerylshikonin can modulate various signaling pathways, including the MAPK and NF-κB pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C21H24O6
- Molecular Weight : 372.41 g/mol
- CAS Number : 52387-14-1
- Solubility: Lipophilic, soluble in organic solvents like methanol and chloroform .
Comparison with Similar Compounds
Shikonin derivatives share a common naphthazarin backbone but differ in acyl side chains, which critically influence their bioactivity, stability, and analytical behavior. Below, IVS is compared with structurally and functionally related compounds.
Structural and Functional Comparison
Key Research Findings
Acaricidal Efficacy
IVS demonstrated superior activity against Tetranychus urticae mites compared to other derivatives:
Stability and Analytical Challenges
Antimicrobial Activity
- IVS suppresses drug-resistant Staphylococcus aureus by modulating resistance genes (e.g., mecA) .
- Comparatively, acetylshikonin shows weaker antimicrobial potency but stronger anti-inflammatory effects .
Critical Analysis of Contradictory Evidence
- Radiation Sensitivity : IVS degrades 44–67% at 8 kGy in root extracts but is more resistant in pure form (20–24% at 4 kGy) . This contrasts with acetylshikonin, which shows moderate sensitivity in both forms .
- Abundance : While IVS is scarce in L. erythrorhizon cultures , it is a major component in O. visianii extracts (37.2 mg/g) , highlighting species-dependent biosynthesis.
Biological Activity
(rac)-Isovalerylshikonin is a naphthoquinone pigment extracted from the roots of Lithospermum erythrorhizon, commonly known as red root gromwell. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article synthesizes current research findings on the biological activity of (rac)-Isovalerylshikonin, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 372.41 g/mol
- CAS Number : 76549-35-4
(rac)-Isovalerylshikonin exhibits its biological effects through several mechanisms:
- Antioxidant Activity : It has been shown to scavenge free radicals, which contributes to its protective effects against oxidative stress in cells .
- Antimicrobial Effects : The compound demonstrates significant antibacterial and antifungal activity, making it a candidate for treating infections .
- Antitumor Activity : Studies indicate that (rac)-Isovalerylshikonin can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
A study evaluating the antimicrobial properties of (rac)-Isovalerylshikonin found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested .
Antitumor Activity
In vitro studies have demonstrated that (rac)-Isovalerylshikonin exhibits cytotoxic effects on human tumor cell lines, including MOLT-3 leukemia cells. The compound induced apoptosis and inhibited cell migration, suggesting its potential in cancer therapy .
Anti-inflammatory Activity
The compound has been shown to reduce pro-inflammatory cytokine production in various cell models, indicating its potential use in treating inflammatory diseases. For instance, it significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Research Findings and Case Studies
Q & A
Q. How can researchers resolve contradictions in bioactivity data for (rac)-Isovalerylshikonin across studies?
- Methodological Answer : Discrepancies (e.g., variable MIC values) may arise from differences in bacterial strains, solvent carriers, or assay conditions. Conduct cross-study comparisons using standardized protocols (e.g., CLSI guidelines) and include metadata on strain sources and growth media. Statistical tools like ANOVA or Cohen’s d can quantify effect size variability. For example, acaricidal ED₅₀ values range from 1.15–2.71 µg/cm² depending on isomer purity and bioassay design .
Q. What strategies optimize the enantiomeric resolution of (rac)-Isovalerylshikonin for structure-activity relationship (SAR) studies?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® IA column) with hexane:isopropanol (95:5) mobile phase. Monitor enantiomer separation via circular dichroism (CD) or polarimetry. Computational modeling (e.g., molecular docking) can predict binding affinities of resolved isomers to targets like acetylcholinesterase. Validate biological differences using dose-response assays; e.g., R-isovalerylshikonin shows 2.3-fold higher acaricidal activity than the S-isomer .
Q. How should researchers design pharmacokinetic studies for (rac)-Isovalerylshikonin in animal models?
- Methodological Answer : Employ LC-MS/MS for plasma concentration profiling post-administration (oral/IP/IV). Calculate parameters like Cmax, Tmax, and AUC using non-compartmental analysis (Phoenix WinNonlin®). Include tissue distribution studies (e.g., liver, kidney) and assess metabolic stability via liver microsome assays. Address low bioavailability (<20%) through formulation optimization (e.g., liposomal encapsulation) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of (rac)-Isovalerylshikonin?
- Methodological Answer : Fit dose-response data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism®). Report EC₅₀/ED₅₀ with 95% confidence intervals. For acaricidal activity, ED₅₀ = 1.15 µg/cm² (95% CI: 0.02–1.29) and ED₉₀ = 2.75 µg/cm² (95% CI: 2.38–3.34). Use Mantel-Cox tests for survival assays and principal component analysis (PCA) for multi-parametric datasets .
Data Validation & Reproducibility
Q. How can researchers ensure reproducibility in bioactivity assays for (rac)-Isovalerylshikonin?
- Methodological Answer : Adhere to FAIR data principles: publish raw datasets (e.g., growth inhibition curves) in repositories like Zenodo. Document assay conditions (temperature, humidity) and instrument calibration details. Use inter-laboratory validation via ring tests. For example, acaricidal assays against Tetranychus urticae should specify mite life stages and environmental controls .
Q. What criteria validate the purity of (rac)-Isovalerylshikonin in pharmacological studies?
- Methodological Answer : Require ≥95% purity (HPLC), confirmed by HRMS (Δ < 5 ppm) and ¹H/¹³C NMR match to reference spectra. Elemental analysis (C, H, N) should deviate ≤0.4% from theoretical values. For natural extracts, include absence of endotoxins (LAL assay) and mycotoxins (LC-MS) .
Literature & Knowledge Gaps
Q. What gaps exist in the current understanding of (rac)-Isovalerylshikonin’s mechanism of action?
- Methodological Answer : Limited data on molecular targets (e.g., enzyme inhibition, receptor binding) and genomic/proteomic impacts. Prioritize RNA-seq or phosphoproteomics in treated cells. Compare with structurally related shikonin derivatives (e.g., acetylshikonin) to identify SAR trends. Address conflicting reports on cytotoxicity thresholds (e.g., IC₅₀ variability in cancer cell lines) via standardized MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
